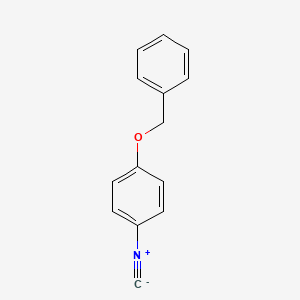

![molecular formula C16H17NO5S B2521447 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 750610-58-3](/img/structure/B2521447.png)

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

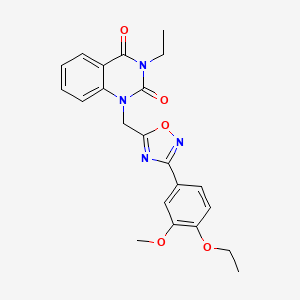

3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid is a compound that can be associated with a class of sulfonamide derivatives. These compounds are known for their diverse pharmacological activities, including hypoglycemic effects as indicated by the study of related N-substituted carbamoylbenzoic acids . Although the specific compound is not directly studied in the provided papers, the related structures and activities suggest its potential relevance in medicinal chemistry.

Synthesis Analysis

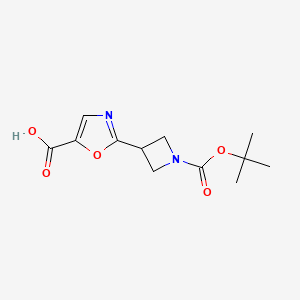

The synthesis of related compounds involves multiple steps, starting from simple aromatic acids or anisoles. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, begins with 4-amino-2-hydroxybenzoic acid and involves methylation, thiocyanation, ethylation, and oxidation steps . Similarly, the synthesis of alkyl esters of 4-amino-2-sulfamoylbenzoic acid involves alcoholysis, followed by reduction to yield various alkyl amino sulfamoylbenzoates . These methods could potentially be adapted for the synthesis of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfamoyl group attached to an aromatic ring, which is a common feature in the compounds studied. For example, the structure of 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium includes a sulfonic acid group linked to an azobenzene moiety . The presence of methoxy and ethyl groups in the structure of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid would influence its electronic properties and potentially its biological activity.

Chemical Reactions Analysis

The chemical reactions involving sulfonamide derivatives are diverse and can include steps such as sulfonation, diazo coupling, hydrolysis, and salting out, as seen in the synthesis of 4-amino-3-methoxyphenylazobenzene-3'-sulfonic acid sodium . The polarographic studies of a related compound show that it undergoes reduction in both two-electron and four-electron steps, depending on its protonation state . These reactions are indicative of the reactivity of sulfonamide derivatives and could be relevant to the chemical behavior of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of methoxy and ethyl groups would affect the compound's solubility, acidity, and its ability to engage in hydrogen bonding. The polarographic study suggests that the protonation state of these compounds can significantly influence their electrochemical behavior . Additionally, the hypoglycemic activity of related compounds suggests that 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid may also interact with biological receptors, which would be a critical aspect of its chemical properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Bromophenol Derivatives : A study on bromophenol derivatives isolated from the red alga Rhodomela confervoides included compounds structurally similar to 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid. These compounds were analyzed using spectroscopic methods, including IR, NMR, and X-ray structure analysis, to elucidate their structures, although their applications were not directly linked to human cancer cell lines or microorganisms (Zhao et al., 2004).

Comb-Shaped Poly(arylene ether sulfone)s : A new sulfonated side-chain grafting unit was synthesized for potential use in fuel cell applications, showing the versatility of sulfonated compounds in creating materials with high proton conductivity. This research highlights the role of sophisticated synthetic chemistry in developing new materials for energy applications (Kim, Robertson, & Guiver, 2008).

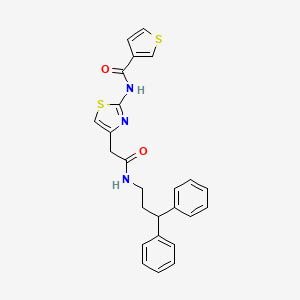

Antioxidant and Biological Activities

- Bioactive Phenyl Ether Derivatives : From the marine-derived fungus Aspergillus carneus, new phenyl ether derivatives were isolated, including compounds with methoxy groups that showed strong antioxidant activity. This suggests the potential for similar compounds, such as 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid, to possess biological activities (Xu et al., 2017).

Environmental Applications

- Adsorption Resins for Water Treatment : Research into tertiary amine-functionalized crosslinking polymeric resins, which could be related to the functionality of 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid, demonstrated the removal of benzophenone-4 from water. This showcases the environmental applications of such compounds in purifying water sources (Zhou et al., 2018).

Analytical Applications

- HPLC-MS/MS Method for Environmental Phenols : A sensitive method using HPLC-MS/MS was developed to measure concentrations of parabens, triclosan, and other environmental phenols in human milk, demonstrating the analytical relevance of phenolic compounds in monitoring human exposure to environmental contaminants. This underscores the importance of such compounds in analytical chemistry for environmental and health monitoring (Ye et al., 2008).

Safety and Hazards

The safety information for 3-[(4-Ethylphenyl)sulfamoyl]-4-methoxybenzoic acid includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Wirkmechanismus

Target of Action

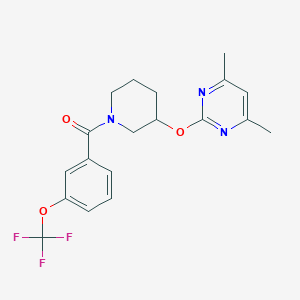

It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the process involves the interaction of a metal catalyst with chemically differentiated fragments . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds , which could potentially affect various biochemical pathways depending on the specific context.

Result of Action

The compound’s involvement in suzuki–miyaura cross-coupling reactions suggests it could play a role in the formation of new carbon–carbon bonds , which could have various molecular and cellular effects depending on the specific context.

Action Environment

It’s worth noting that the success of suzuki–miyaura cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions , suggesting that the compound’s action could be influenced by various environmental factors.

Eigenschaften

IUPAC Name |

3-[(4-ethylphenyl)sulfamoyl]-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-3-11-4-7-13(8-5-11)17-23(20,21)15-10-12(16(18)19)6-9-14(15)22-2/h4-10,17H,3H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNNLDQRAOAHLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-2-chloro-5-fluorobenzo[d]thiazole](/img/structure/B2521364.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

![N-allyl-5-chloro-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2521374.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)

![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrile](/img/structure/B2521384.png)

![N-[(4-nitrobenzyl)oxy]-N-({[(4-nitrobenzyl)oxy]imino}methyl)urea](/img/structure/B2521387.png)